molecular formula C22H22N4O3 B14116044 2-[2-amino-4-oxo-1-(4-propoxyphenyl)-4,5-dihydro-1H-pyrrol-3-yl]-6-methyl-3,4-dihydroquinazolin-4-one

2-[2-amino-4-oxo-1-(4-propoxyphenyl)-4,5-dihydro-1H-pyrrol-3-yl]-6-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B14116044
M. Wt: 390.4 g/mol
InChI Key: QELBTGCFYWVDQJ-UHFFFAOYSA-N
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Description

2-[2-amino-4-oxo-1-(4-propoxyphenyl)-4,5-dihydro-1H-pyrrol-3-yl]-6-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a quinazolinone core, which is known for its biological activity, and a pyrrole ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-amino-4-oxo-1-(4-propoxyphenyl)-4,5-dihydro-1H-pyrrol-3-yl]-6-methyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the pyrrole ring through cyclization reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-amino-4-oxo-1-(4-propoxyphenyl)-4,5-dihydro-1H-pyrrol-3-yl]-6-methyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different analogs.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide, acetonitrile, ethanol.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs.

Scientific Research Applications

2-[2-amino-4-oxo-1-(4-propoxyphenyl)-4,5-dihydro-1H-pyrrol-3-yl]-6-methyl-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.

    Materials Science: The unique chemical structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential as a drug lead.

Mechanism of Action

The mechanism of action of 2-[2-amino-4-oxo-1-(4-propoxyphenyl)-4,5-dihydro-1H-pyrrol-3-yl]-6-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-amino-4-oxo-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrrol-3-yl]-6-methyl-3,4-dihydroquinazolin-4-one
  • 2-[2-amino-4-oxo-1-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrrol-3-yl]-6-methyl-3,4-dihydroquinazolin-4-one

Uniqueness

Compared to similar compounds, 2-[2-amino-4-oxo-1-(4-propoxyphenyl)-4,5-dihydro-1H-pyrrol-3-yl]-6-methyl-3,4-dihydroquinazolin-4-one stands out due to the presence of the propoxyphenyl group. This substituent can influence the compound’s solubility, stability, and biological activity, making it a unique candidate for further research and development.

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

2-[3-hydroxy-5-imino-1-(4-propoxyphenyl)-2H-pyrrol-4-yl]-6-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C22H22N4O3/c1-3-10-29-15-7-5-14(6-8-15)26-12-18(27)19(20(26)23)21-24-17-9-4-13(2)11-16(17)22(28)25-21/h4-9,11,23,27H,3,10,12H2,1-2H3,(H,24,25,28)

InChI Key

QELBTGCFYWVDQJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=C(C=C(C=C4)C)C(=O)N3)O

Origin of Product

United States

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